氟比洛芬乙酯
描述
氟比洛芬醋酸酯是一种非甾体类抗炎药(NSAID),主要用于其镇痛和抗炎作用。它是氟比洛芬的先导药物,旨在增强活性药物的递送和疗效。 氟比洛芬醋酸酯通常用于术后疼痛管理,并且已证明在减轻炎症和疼痛方面具有有效性,而不会产生明显的中心神经系统副作用 .
科学研究应用
作用机制
氟比洛芬醋酸酯通过抑制环氧合酶(COX)酶发挥其作用,该酶负责将花生四烯酸转化为前列腺素。 通过抑制 COX,氟比洛芬醋酸酯减少前列腺素的产生,前列腺素是炎症、疼痛和发热的介质 . 该化合物靶向 COX-1 和 COX-2 酶,从而产生其抗炎和镇痛作用 .
生化分析
Biochemical Properties
Flurbiprofen axetil interacts with the enzyme cyclooxygenase (COX), specifically COX-2 . It inhibits the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This inhibition reduces the biosynthesis of prostaglandins, mediating the anti-inflammatory effect of flurbiprofen axetil .
Cellular Effects
Flurbiprofen axetil has been found to downregulate prostaglandin E2 (PGE2), leading to stronger anti-inflammatory and analgesic effects at the inflammation site than with conventional NSAIDs . It can selectively accumulate in surgical incision and inflammatory sites to reduce inflammation and pain .
Molecular Mechanism
The molecular mechanism of flurbiprofen axetil involves the inhibition of the COX enzyme, which reduces the production of prostaglandins . This results in the alleviation of inflammation and pain. Furthermore, flurbiprofen axetil has been found to attenuate cerebral ischemia/reperfusion injury by reducing inflammation in a rat model of transient global cerebral ischemia/reperfusion .
Temporal Effects in Laboratory Settings
The effects of flurbiprofen axetil can change over time in laboratory settings. For example, a study found that the frequency of postanesthetic shivering in patients given flurbiprofen axetil was significantly lower than that in patients who did not receive the drug .
Dosage Effects in Animal Models
In animal models, the effects of flurbiprofen axetil can vary with different dosages. A study exploring the effect of flurbiprofen axetil on reducing the response of the central nervous system to inflammatory factors in a formalin-induced inflammatory pain model using mild cognitive impairment (MCI) rats found that flurbiprofen axetil can reduce the inflammatory response and cognitive function .
Metabolic Pathways
Flurbiprofen axetil is involved in the arachidonic acid metabolism pathway . It is metabolized by the enzyme CYP2C9 .
Transport and Distribution
Flurbiprofen axetil is rapidly absorbed into the plasma after intravenous injection It is then distributed within cells and tissues
准备方法
合成路线和反应条件: 氟比洛芬醋酸酯的制备涉及多个步骤:
工业生产方法: 氟比洛芬醋酸酯的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程涉及:
中间体化合物制备: 氟苯胺转化为4-溴-2-氟苯胺,然后与苯缩合生成4-溴-2-氟联苯.
格氏反应: 中间体与2-溴丙酸钠进行格氏反应生成2-(2-氟-4-联苯基)丙酸.
最终酯化: 丙酸衍生物用1-氯乙酸乙酯酯化生成氟比洛芬醋酸酯.
反应类型:
氧化: 氟比洛芬醋酸酯可以发生氧化反应,特别是在强氧化剂的存在下。
还原: 还原反应不太常见,但在特定条件下会发生。
取代: 该化合物可以参与取代反应,特别是涉及芳环和酯基的反应。
常用试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,亲核试剂如氢氧根离子。
主要产物:
氧化产物: 羧酸,酮。
还原产物: 醇,烷烃。
取代产物: 卤代衍生物,取代的芳香族化合物。
相似化合物的比较
氟比洛芬醋酸酯在结构和药理上与其他 NSAID,如布洛芬、酮洛芬和芬布洛芬有关 . 它具有使其与这些化合物区别开来的独特特性:
增强递送: 氟比洛芬的酯化增强了其递送和生物利用度。
靶向作用: 氟比洛芬醋酸酯旨在更有效地靶向发炎的组织。
减少副作用: 与其他 NSAID 相比,它对中枢神经系统的副作用更少.
类似化合物:
布洛芬: 另一种丙酸衍生物,具有类似的抗炎和镇痛特性。
酮洛芬: 以其强大的抗炎作用而闻名。
芬布洛芬: 用于其镇痛和抗炎活性。
氟比洛芬醋酸酯因其靶向递送和减少副作用而脱颖而出,使其成为疼痛管理和炎症控制中的一种宝贵化合物。
属性
IUPAC Name |
1-acetyloxyethyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIVXCSEERJYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048600 | |
Record name | Flurbiprofen axetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91503-79-6 | |
Record name | Flurbiprofen axetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91503-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurbiprofen axetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091503796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurbiprofen axetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen axetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flurbiprofen Axetil (mixture of diastereoisomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURBIPROFEN AXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0OU31PUI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flurbiprofen axetil exert its analgesic effect?
A1: Flurbiprofen axetil is a prodrug that is rapidly hydrolyzed to flurbiprofen in the body [, , ]. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2 [, , , , ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation [, , , ]. By inhibiting COX-2, flurbiprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Q2: What are the downstream effects of COX-2 inhibition by flurbiprofen?
A2: Inhibition of COX-2 by flurbiprofen leads to a decrease in the production of various prostaglandins, including prostaglandin E2 (PGE2) []. PGE2 is known to sensitize nerve endings, making them more responsive to pain signals. By reducing PGE2 levels, flurbiprofen decreases pain perception and inflammation.
Q3: How is flurbiprofen axetil absorbed and distributed in the body?
A3: Flurbiprofen axetil is rapidly absorbed following oral administration and is hydrolyzed to flurbiprofen during absorption []. Flurbiprofen is highly protein-bound and is widely distributed throughout the body.
Q4: How is flurbiprofen metabolized and eliminated?
A4: Flurbiprofen is primarily metabolized in the liver by conjugation with glucuronic acid, forming inactive metabolites. These metabolites are then excreted in the urine [].
Q5: What are the clinical applications of flurbiprofen axetil?
A5: Flurbiprofen axetil is commonly used for the management of pain and inflammation associated with various conditions, including postoperative pain, dental pain, and dysmenorrhea [, , ]. It has also been investigated for its potential in managing pain associated with bone cancer [] and in preemptive analgesia [, , ].
Q6: Are there any studies investigating the combination of flurbiprofen axetil with other analgesics?
A6: Yes, several studies have investigated the combination of flurbiprofen axetil with other analgesics, such as fentanyl, dezocine, and sufentanil [, , , , , ]. These studies suggest that combining flurbiprofen axetil with other analgesics may provide enhanced pain relief and potentially reduce the required doses of individual drugs, leading to a lower incidence of side effects.
Q7: What is the role of flurbiprofen axetil in preemptive analgesia?
A7: Preemptive analgesia aims to prevent the establishment of pain pathways by administering analgesics before the onset of painful stimuli. Flurbiprofen axetil, due to its COX-2 inhibitory properties, has been explored for its potential in preemptive analgesia in various surgical procedures [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。